Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-
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Overview
Description
Preparation Methods
The synthesis of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- typically involves the reaction of substituted phenethylamine with isothiocyanates . For instance, a solution of substituted phenethylamine in acetone is added dropwise to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)thiourea: This compound has a similar structure but lacks the phenethyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has an acetamide group instead of a thiourea group.
The uniqueness of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
38507-96-9 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
InChI Key |
KIWZKUZRSYTAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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